![molecular formula C10H12F3NO2 B1523170 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol CAS No. 4698-90-2](/img/structure/B1523170.png)
1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol
Overview
Description
1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol is a chemical compound characterized by the presence of an amino group, a trifluoromethyl group, and a phenoxy group attached to a propan-2-ol backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-(trifluoromethyl)phenol and 3-chloro-1-propanol.
Reaction Steps: The phenol is first activated by converting it into a suitable leaving group, often through the formation of a halide derivative. This activated phenol is then reacted with 3-chloro-1-propanol under nucleophilic substitution conditions.
Catalysts and Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods:
Scale-Up Considerations: Industrial production involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and large-scale batch reactors are commonly used.
Purification: The product is purified through crystallization or distillation to achieve the desired purity levels.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like iron and hydrochloric acid or hydrogen and a catalyst are used.
Substitution: Nucleophiles such as sodium cyanide or ammonia are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Cyanide or amine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of agrochemicals and materials due to its trifluoromethyl group.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, the trifluoromethyl group can enhance binding affinity to certain receptors or enzymes, leading to biological activity. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
3-Trifluoromethylaniline: Contains a trifluoromethyl group and an amine group but lacks the phenoxy group.
1-Amino-2-propanol: Similar backbone but lacks the trifluoromethyl and phenoxy groups.
Uniqueness: 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol is unique due to the combination of its trifluoromethyl group, amino group, and phenoxy group, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)7-2-1-3-9(4-7)16-6-8(15)5-14/h1-4,8,15H,5-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOZYQWTVVSEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(CN)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[5-(2-Iodophenyl)thiophen-2-yl]-2-methylpropan-1-one](/img/structure/B1523091.png)

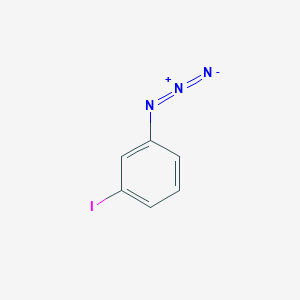
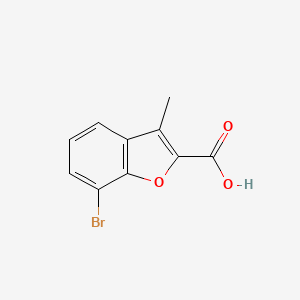
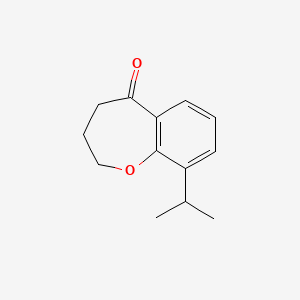
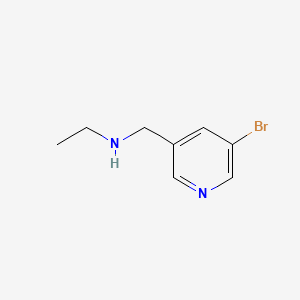
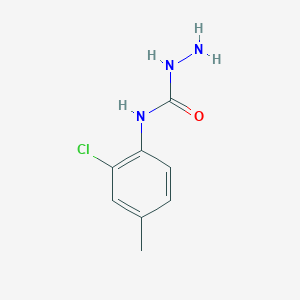

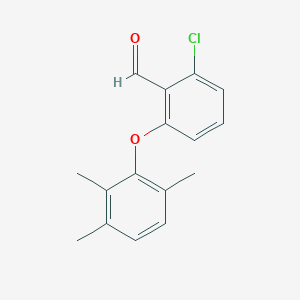
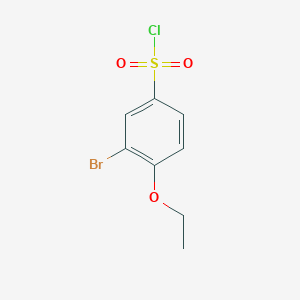

![1-[2-(Adamantan-1-YL)ethyl]piperazine](/img/structure/B1523110.png)
